NNMT Enzymatic Potency vs. Reference Inhibitors
JBSNF‑000028 inhibits recombinant human NNMT with an IC₅₀ of 0.033 µM (33 nM) [1]. In contrast, the widely used reference NNMT inhibitor 5‑amino‑1MQ exhibits an IC₅₀ of 1.2 µM under comparable assay conditions , while the nicotinamide analog JBSNF‑000088 shows an IC₅₀ of 1.8 µM for human NNMT . This represents a 36‑fold and 54‑fold improvement in potency, respectively.
| Evidence Dimension | Inhibition of recombinant human NNMT (IC₅₀) |
|---|---|
| Target Compound Data | 0.033 µM (33 nM) |
| Comparator Or Baseline | 5‑amino‑1MQ: 1.2 µM; JBSNF‑000088: 1.8 µM |
| Quantified Difference | 36‑fold more potent vs. 5‑amino‑1MQ; 54‑fold vs. JBSNF‑000088 |
| Conditions | Recombinant human NNMT; fluorescence‑based assay; 60 min incubation (JBSNF‑000028); similar recombinant human NNMT enzymatic assays for comparators |
Why This Matters
Substantially lower concentration required for complete NNMT inhibition in vitro, reducing off‑target risk at working concentrations and enabling robust target engagement at lower doses in vivo.
- [1] Ruf S, Hallur MS, Anchan NK, Swamy IN, Murugesan KR, Sarkar S, et al. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Sci Rep. 2022 Sep 14;12(1):15440. View Source
